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molecular formula C10H9ClN2O3 B8430419 7-Chloro-4-methoxy-3H-benzoimidazole-5-carboxylic acid methyl ester

7-Chloro-4-methoxy-3H-benzoimidazole-5-carboxylic acid methyl ester

Cat. No. B8430419
M. Wt: 240.64 g/mol
InChI Key: ADLOHEVIAUVTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546376B2

Procedure details

To a solution of 4-amino-5-chloro-2-methoxy-3-nitro-benzoic acid methyl ester (1.00 g, 3.84 mmol, prepared as described in J. Med. Chem., 2006, 49, 4762-4766) in formic acid (10.5 mL), was added tin(II) chloride dihydrate (2.6 g, 11.5 mmol). The reaction mixture was heated at 130° C. in the microwave for 10 min. Upon cooling to RT, water was added (50 mL) and the pH of the resultant mixture was adjusted to ˜7 by careful addition of 5 M sodium hydroxide. The resultant mixture was filtered through a Celite® and sand filter cake, washing with EtOAc (5×30 mL). The organic layer was separated, dried (Na2SO4), filtered and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 0 to 100% EtOAc in pentane) to afford the title compound as an off-white solid (0.29 g, 31%). LCMS (Method A): RT=3.40 min, [M+H]+=241/243.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([NH2:11])=[C:6]([N+:12]([O-])=O)[C:5]=1[O:15][CH3:16].O.O.[Sn](Cl)Cl.O.[OH-].[Na+].[CH:26](O)=O>>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]([Cl:10])[C:7]2[N:11]=[CH:26][NH:12][C:6]=2[C:5]=1[O:15][CH3:16])=[O:17] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C(=C(C(=C1)Cl)N)[N+](=O)[O-])OC)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to RT
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered through a Celite® and sand
FILTRATION
Type
FILTRATION
Details
filter cake
WASH
Type
WASH
Details
washing with EtOAc (5×30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(C2=C(N=CN2)C(=C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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